molecular formula C10H10ClN B14278933 2-Propen-1-amine, N-[(4-chlorophenyl)methylene]- CAS No. 131480-14-3

2-Propen-1-amine, N-[(4-chlorophenyl)methylene]-

Cat. No.: B14278933
CAS No.: 131480-14-3
M. Wt: 179.64 g/mol
InChI Key: XFDWZGFMEQTAIQ-UHFFFAOYSA-N
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Description

2-Propen-1-amine, N-[(4-chlorophenyl)methylene]- is an organic compound with the molecular formula C9H10ClN It is a derivative of propenamine, where the amine group is bonded to a propenyl chain and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-amine, N-[(4-chlorophenyl)methylene]- typically involves the reaction of 2-propen-1-amine with 4-chlorobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine bond between the amine and the aldehyde groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-amine, N-[(4-chlorophenyl)methylene]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Propen-1-amine, N-[(4-chlorophenyl)methylene]- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propen-1-amine, N-[(4-chlorophenyl)methylene]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

Similar Compounds

    2-Propen-1-amine: A simpler analog without the 4-chlorophenyl group.

    N-[(4-chlorophenyl)methylene]amine: Lacks the propenyl chain.

    4-Chlorobenzaldehyde: The aldehyde precursor used in the synthesis.

Uniqueness

2-Propen-1-amine, N-[(4-chlorophenyl)methylene]- is unique due to the presence of both the propenyl chain and the 4-chlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

131480-14-3

Molecular Formula

C10H10ClN

Molecular Weight

179.64 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-prop-2-enylmethanimine

InChI

InChI=1S/C10H10ClN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h2-6,8H,1,7H2

InChI Key

XFDWZGFMEQTAIQ-UHFFFAOYSA-N

Canonical SMILES

C=CCN=CC1=CC=C(C=C1)Cl

Origin of Product

United States

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